molecular formula C14H14O5 B2898271 [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 374762-29-5

[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B2898271
CAS No.: 374762-29-5
M. Wt: 262.261
InChI Key: JTLUACXHNIEFMA-UHFFFAOYSA-N
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Description

[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C14H14O5, is characterized by the presence of a chromenone core structure substituted with methyl groups and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through an esterification process, followed by hydrolysis to yield the desired acetic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed.

Scientific Research Applications

[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in various diseases due to its coumarin core structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other coumarin derivatives. These interactions may involve inhibition of enzymes, modulation of signaling pathways, and binding to specific receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid
  • [(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetohydrazide
  • [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Uniqueness

[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is unique due to its specific substitution pattern on the chromenone core, which can influence its chemical reactivity and biological activity. The presence of the acetic acid moiety also provides additional functionalization possibilities, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-7-8(2)14(17)19-13-9(3)11(5-4-10(7)13)18-6-12(15)16/h4-5H,6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLUACXHNIEFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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